Sivifene

Overview

Description

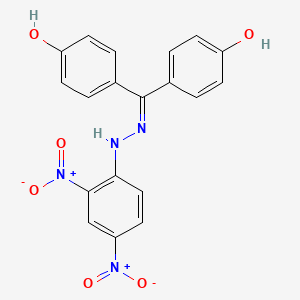

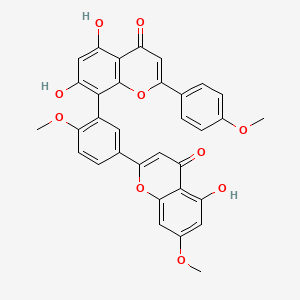

Sivifene, also known by its developmental code name A-007, is a small-molecule antineoplastic agent and immunomodulator. It was initially developed by Tigris Pharmaceuticals (now Kirax Corporation) as a topical treatment for cutaneous cancer metastases. This compound was specifically investigated for treating high-grade squamous intraepithelial lesions associated with human papillomavirus infection and invasive carcinomas of the anogenital area, such as cervical, vaginal, and anal cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction involves the formation of a hydrazone linkage between the hydrazine and the benzophenone derivative.

Industrial Production Methods

The industrial production of Sivifene involves the preparation of a mother liquor by dissolving 2 milligrams of the drug in 50 microliters of dimethyl sulfoxide, resulting in a mother liquor concentration of 40 milligrams per milliliter . This solution can then be used for further processing and formulation into topical gels or other delivery systems.

Chemical Reactions Analysis

Types of Reactions

Sivifene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The compound can also undergo reduction reactions, particularly involving the nitro groups present in its structure.

Substitution: this compound can participate in substitution reactions, where functional groups in the molecule are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation can facilitate reduction reactions.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: Sivifene’s unique chemical structure makes it a valuable compound for studying hydrazone chemistry and related reactions.

Medicine: This compound was investigated for its anticancer activities in melanoma, breast cancer, Kaposi’s sarcoma, and lymphoproliferative disorders. It demonstrated significant efficacy as a palliative treatment for cutaneous metastases from cancers.

Mechanism of Action

The exact mechanism of action of Sivifene is not fully understood. it is believed to exert its immunomodulating effects through the upregulation of the CD45 T-lymphocyte cell surface receptor . This upregulation enhances the immune response, making it effective against cancer cells and other pathological conditions.

Comparison with Similar Compounds

Similar Compounds

2,4-Dinitrophenylhydrazine: A precursor to Sivifene, this compound is used in qualitative organic analysis and shares structural similarities with this compound.

Tamoxifen: Initially, due to its structural similarity to tamoxifen, this compound was thought to be a selective estrogen receptor modulator.

Uniqueness

This compound’s uniqueness lies in its dual role as an antineoplastic agent and immunomodulator. Unlike other similar compounds, this compound does not bind to the estrogen receptor, making it distinct in its mechanism of action and therapeutic applications.

Properties

CAS No. |

2675-35-6 |

|---|---|

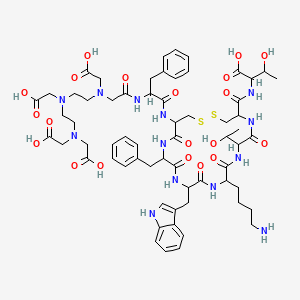

Molecular Formula |

C19H14N4O6 |

Molecular Weight |

394.3 g/mol |

IUPAC Name |

4-[N-(2,4-dinitroanilino)-C-(4-hydroxyphenyl)carbonimidoyl]phenol |

InChI |

InChI=1S/C19H14N4O6/c24-15-6-1-12(2-7-15)19(13-3-8-16(25)9-4-13)21-20-17-10-5-14(22(26)27)11-18(17)23(28)29/h1-11,20,24-25H |

InChI Key |

YOQPCWIXYUNEET-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |

Isomeric SMILES |

C1=CC(=O)C=CC1=C(C2=CC=C(C=C2)O)NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=C(C=C3)O)O |

Appearance |

Solid powder |

Key on ui other cas no. |

2675-35-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone A-007 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)

![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)

![methyl 4-[4-[4-(1,1,3-trioxo-1,2-benzothiazol-2-yl)butyl]piperazin-1-yl]-1H-indole-2-carboxylate](/img/structure/B1680930.png)

![(4R,7S,10R,13S,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-(1,3-dihydroxybutan-2-yl)-19-[[(2R)-2-(2-fluoropropanoylamino)-3-phenylpropanoyl]amino]-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B1680931.png)